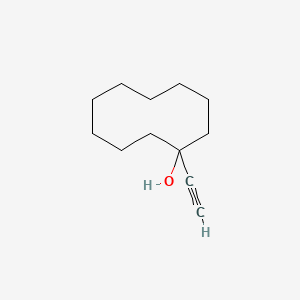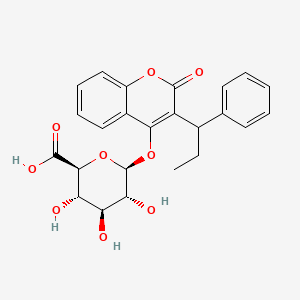
Phenprocoumon Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenprocoumon Glucuronide is a metabolite of Phenprocoumon, an anticoagulant drug used for the prevention and treatment of thromboembolic diseases such as venous thrombosis, thromboembolism, and pulmonary embolism . Phenprocoumon is a coumarin derivative that acts as a long-acting oral anticoagulant by antagonizing vitamin K, which is required for the production of clotting factors in the liver .
Méthodes De Préparation
Phenprocoumon Glucuronide is primarily formed in the human body through the metabolic process involving the enzyme UDP-glucuronosyltransferase (UGT). This enzyme catalyzes the conjugation of glucuronic acid to Phenprocoumon, resulting in the formation of this compound . The synthetic preparation of glucuronides, including this compound, can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Analyse Des Réactions Chimiques
Phenprocoumon Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites .
Applications De Recherche Scientifique
Phenprocoumon Glucuronide has several scientific research applications. In chemistry, it is used to study the metabolic pathways and biotransformation of anticoagulant drugs. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of Phenprocoumon and its metabolites. Additionally, this compound is used in clinical research to understand drug interactions and the risk of adverse effects such as bleeding .
Mécanisme D'action
Phenprocoumon Glucuronide exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of vitamin K-dependent clotting factors (II, VII, IX, and X). As a result, the coagulation process is impaired, leading to anticoagulation .
Comparaison Avec Des Composés Similaires
Phenprocoumon Glucuronide is similar to other glucuronide metabolites of anticoagulant drugs, such as Warfarin Glucuronide and Acenocoumarol Glucuronide. this compound is unique in its longer half-life and different metabolic pathways compared to Warfarin and Acenocoumarol . These differences make this compound a preferred choice for certain therapeutic applications, especially in patients with specific genetic polymorphisms affecting drug metabolism .
Conclusion
This compound is a significant metabolite of the anticoagulant drug Phenprocoumon, with important applications in scientific research and clinical practice. Its unique properties and metabolic pathways make it a valuable compound for studying anticoagulation mechanisms and drug interactions.
Propriétés
Formule moléculaire |
C24H24O9 |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-3-(1-phenylpropyl)chromen-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H24O9/c1-2-13(12-8-4-3-5-9-12)16-20(14-10-6-7-11-15(14)31-23(16)30)32-24-19(27)17(25)18(26)21(33-24)22(28)29/h3-11,13,17-19,21,24-27H,2H2,1H3,(H,28,29)/t13?,17-,18-,19+,21-,24+/m0/s1 |
Clé InChI |
WORKCTGFERPNKW-HCWUATSGSA-N |
SMILES isomérique |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


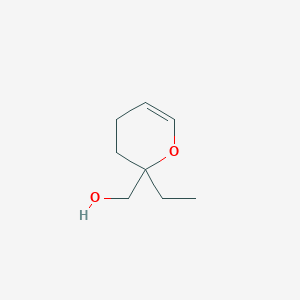
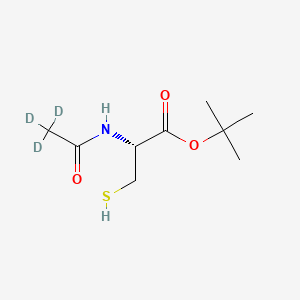
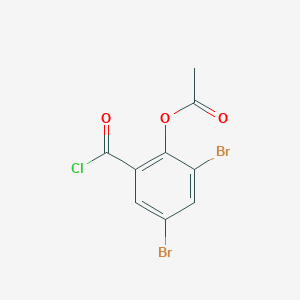
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
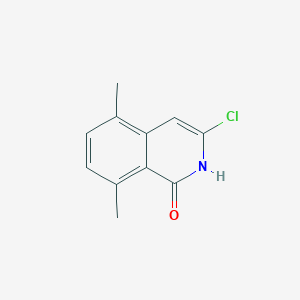

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
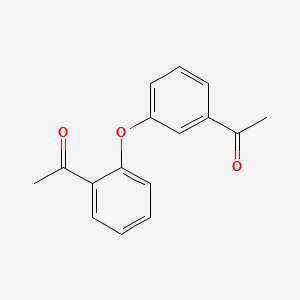
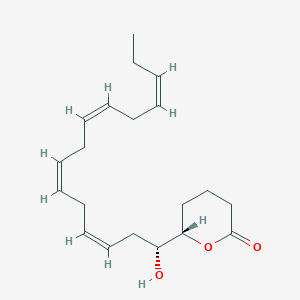
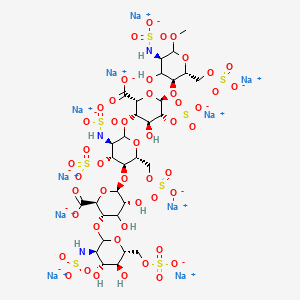
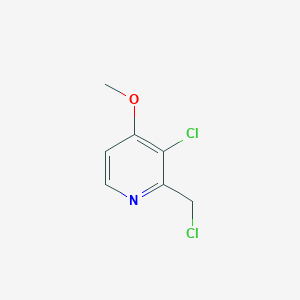
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
